![molecular formula C28H34O15 B7781033 5-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-7-[(3,4,5-TRIHYDROXY-6-{[(3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL)OXY]METHYL}OXAN-2-YL)OXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE](/img/structure/B7781033.png)
5-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-7-[(3,4,5-TRIHYDROXY-6-{[(3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL)OXY]METHYL}OXAN-2-YL)OXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-7-[(3,4,5-TRIHYDROXY-6-{[(3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL)OXY]METHYL}OXAN-2-YL)OXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE can be synthesized through the glycosylation of hesperetin with rutinose. The reaction typically involves the use of glycosyltransferase enzymes or chemical glycosylation methods . Enzymatic methods are preferred due to their regioselectivity and mild reaction conditions.
Industrial Production Methods: Industrial production of hesperetin 7-O-rutinoside often involves extraction from citrus peels, which are by-products of the juice industry . The extraction process includes maceration, Soxhlet extraction, or ultrasound-assisted extraction, followed by purification using chromatographic techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Hydrolysis: The compound can be hydrolyzed by enzymes such as rhamnosidase to produce hesperetin and rutinose.
Glycosylation: It can participate in glycosylation reactions to form other glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Enzymatic hydrolysis is typically carried out using rhamnosidase at mild temperatures and neutral pH.
Glycosylation: Glycosylation reactions often use glycosyltransferase enzymes or chemical glycosyl donors under mild conditions.
Major Products:
Oxidation: Oxidized flavonoid derivatives.
Hydrolysis: Hesperetin and rutinose.
Glycosylation: Various glycosides of hesperetin.
Scientific Research Applications
5-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-7-[(3,4,5-TRIHYDROXY-6-{[(3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL)OXY]METHYL}OXAN-2-YL)OXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE has a wide range of scientific research applications:
Mechanism of Action
5-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-7-[(3,4,5-TRIHYDROXY-6-{[(3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL)OXY]METHYL}OXAN-2-YL)OXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Cardioprotective Effects: Reduces cholesterol levels by inhibiting acyl-coenzyme A:cholesterol acyltransferase and upregulating LDL receptors.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation in cancer cells.
Comparison with Similar Compounds
5-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-7-[(3,4,5-TRIHYDROXY-6-{[(3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL)OXY]METHYL}OXAN-2-YL)OXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE is unique among flavonoids due to its specific glycosidic linkage and biological activities. Similar compounds include:
Neohesperidin: A 7-O-neohesperidoside of hesperetin with similar antioxidant properties.
Rutin: A glycoside of quercetin with strong antioxidant and anti-inflammatory effects.
This compound stands out due to its higher bioavailability and broader range of biological activities compared to these similar compounds .
Properties
IUPAC Name |
(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10?,17-,19?,21?,22?,23?,24?,25?,26?,27?,28?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQPHWDTPGMPEX-SGHBVPQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,4E)-4-[(4-chlorophenyl)methylidene]-3-methylpent-2-enedioic acid](/img/structure/B7780965.png)
![4-[2-[(8S,10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B7780969.png)

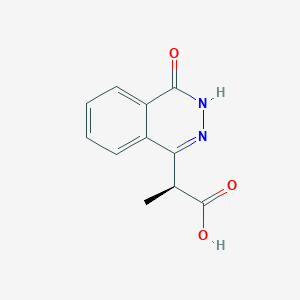
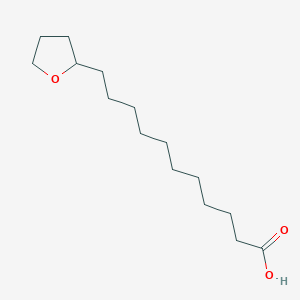
![2-[4-(2-Methylpropoxy)phenyl]butanedioic acid](/img/structure/B7781000.png)
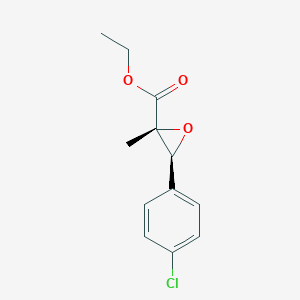
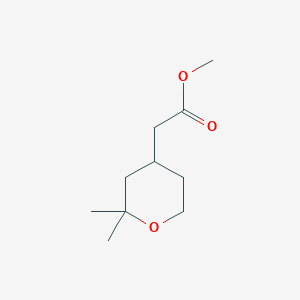
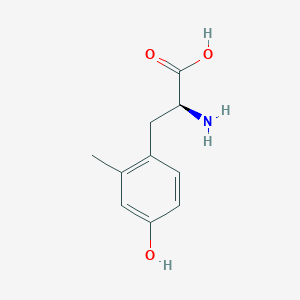
![2-[(1R,5R)-4,4,8-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol](/img/structure/B7781041.png)
![(2R)-2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7781044.png)
![(2S)-3-methyl-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid](/img/structure/B7781054.png)
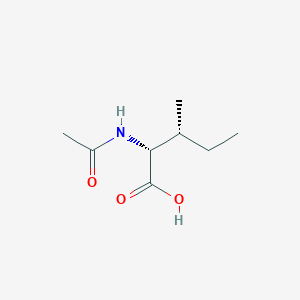
![6-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]hexanoic acid](/img/structure/B7781062.png)
